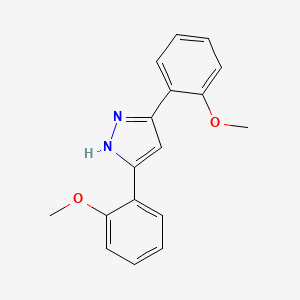![molecular formula C11H13BrN2O B6164337 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane CAS No. 2731015-00-0](/img/new.no-structure.jpg)
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and spirocyclic elements in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane typically involves multi-step organic synthesis. One common approach is to start with a pyridine derivative and introduce the bromine atom via electrophilic bromination. The spirocyclic structure can be formed through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up. Continuous flow chemistry and other modern techniques may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms in the spirocyclic ring.
Cyclization Reactions: Further cyclization reactions can modify the spirocyclic structure, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the spirocyclic compound .
Scientific Research Applications
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic pyridine derivatives and azaspiro compounds. Examples include:
- 2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
What sets 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane apart is its specific combination of a bromopyridine moiety with an oxa-azaspiro structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
2731015-00-0 |
|---|---|
Molecular Formula |
C11H13BrN2O |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



